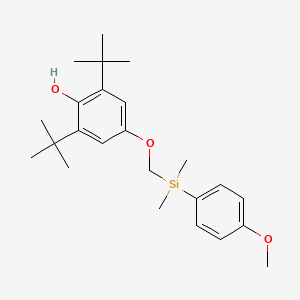
Ldl-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Low-density lipoprotein (LDL) is a type of lipoprotein that carries cholesterol in the blood. High levels of LDL in the blood can lead to atherosclerosis and increase the risk of heart disease. LDL-IN-3 is a compound that has been developed to reduce LDL levels in the blood.
Scientific Research Applications
LDL Cholesterol Measurement and Analysis
Recent studies have highlighted the importance of accurately measuring and analyzing LDL (low-density lipoprotein) cholesterol levels. One study by Sakaue et al. (2000) compared three homogeneous methods for direct LDL-cholesterol assays, emphasizing the need for accurate measurement techniques to reflect pure LDL fractions and minimize cross-reaction with IDL (intermediate-density lipoprotein) (Sakaue et al., 2000).
Genetic Variation and LDL Cholesterol Response
Krauss et al. (2008) investigated the genetic variations in the HMGCR gene, which is associated with LDL cholesterol response to simvastatin treatment. This study highlights how genetic differences can influence the effectiveness of treatments targeting LDL cholesterol (Krauss et al., 2008).
LDL and Cardiovascular Disease Research
Research by Brown and Goldstein (1996) and Ference et al. (2017) has demonstrated the critical role of LDL in the development of atherosclerotic cardiovascular disease. These studies provide evidence supporting the causal relationship between LDL levels and cardiovascular disease risk (Brown & Goldstein, 1996); (Ference et al., 2017).
LDL Particle Size and Atherosclerosis
Studies by Packard (2003) and Anber et al. (1996) explored the role of LDL particle size in atherosclerosis. They found that small, dense LDL particles are more atherogenic and their presence is linked to increased cardiovascular disease risk (Packard, 2003); (Anber et al., 1996).
LDL Receptor Research and Hypercholesterolemia
The LDL receptor plays a key role in cholesterol homeostasis. Research by Goldstein and Brown (1987) and Hobbs et al. (1992) on the LDL receptor has been instrumental in understanding and treating hypercholesterolemia (Goldstein & Brown, 1987); (Hobbs et al., 1992).
LDL in Imaging and Diagnostic Applications
Allijn et al. (2013) demonstrated the use of LDL for imaging purposes, specifically in labeling LDL with gold nanocrystals for detailed imaging from subcellular to macroscopic levels. This innovative approach opens new avenues for studying LDL behavior in various diseases (Allijn et al., 2013).
properties
CAS RN |
180908-67-2 |
|---|---|
Molecular Formula |
C₂₄H₃₆O₃Si |
Molecular Weight |
400.6 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[[(4-methoxyphenyl)-dimethylsilyl]methoxy]phenol |
InChI |
InChI=1S/C24H36O3Si/c1-23(2,3)20-14-18(15-21(22(20)25)24(4,5)6)27-16-28(8,9)19-12-10-17(26-7)11-13-19/h10-15,25H,16H2,1-9H3 |
InChI Key |
PJKUTMONJXDZNR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC[Si](C)(C)C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OC[Si](C)(C)C2=CC=C(C=C2)OC |
synonyms |
LDL-IN-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1663753.png)
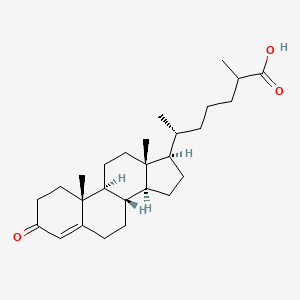
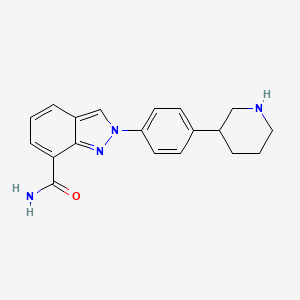
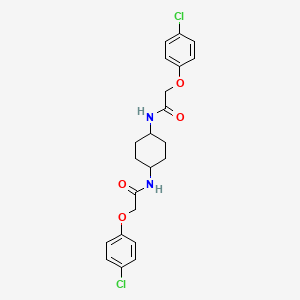
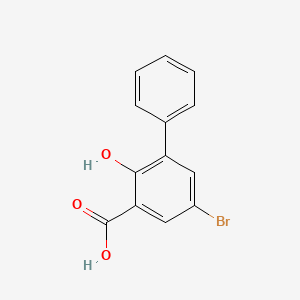
![3-[[2-(3-Hexylanilino)-2-oxoethyl]amino]propanoic acid](/img/structure/B1663763.png)
![1-[2-[2,5-Dimethyl-1-(phenylmethyl)-3-pyrrolyl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B1663764.png)
![2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide](/img/structure/B1663765.png)
![(2S)-6-amino-N-[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1663766.png)

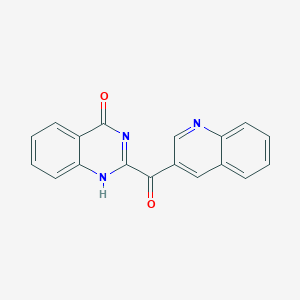
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B1663771.png)